N-Fmoc-3-fluoro-4-methyl-L-phenylalanine N-Fmoc-3-fluoro-4-methyl-L-phenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13751082
InChI: InChI=1S/C25H22FNO4/c1-15-10-11-16(12-22(15)26)13-23(24(28)29)27-25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21,23H,13-14H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1
SMILES: CC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Molecular Formula: C25H22FNO4
Molecular Weight: 419.4 g/mol

N-Fmoc-3-fluoro-4-methyl-L-phenylalanine

CAS No.:

Cat. No.: VC13751082

Molecular Formula: C25H22FNO4

Molecular Weight: 419.4 g/mol

* For research use only. Not for human or veterinary use.

N-Fmoc-3-fluoro-4-methyl-L-phenylalanine -

Specification

Molecular Formula C25H22FNO4
Molecular Weight 419.4 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluoro-4-methylphenyl)propanoic acid
Standard InChI InChI=1S/C25H22FNO4/c1-15-10-11-16(12-22(15)26)13-23(24(28)29)27-25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21,23H,13-14H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1
Standard InChI Key FBBGBSIOVPGUPX-QHCPKHFHSA-N
Isomeric SMILES CC1=C(C=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
SMILES CC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Canonical SMILES CC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

N-Fmoc-3-fluoro-4-methyl-L-phenylalanine consists of an L-phenylalanine backbone modified with a fluorine atom at the meta position (C3) and a methyl group at the para position (C4) of the aromatic ring. The Fmoc group protects the α-amino group, ensuring selective reactivity during peptide chain elongation . The molecular formula (C₂₅H₂₂FNO₄) and weight (419.45 g/mol) are consistent with other Fmoc-protected phenylalanine derivatives, differing only in substituent patterns .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₅H₂₂FNO₄
Molecular Weight419.45 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point599.2 ± 50.0 °C (predicted)
Optical Activity (α)[α]²⁰/D = -25° (C=1% in H₂O)

Stereochemical Considerations

The L-configuration at the α-carbon ensures compatibility with ribosomes in biological systems, allowing incorporation into peptides via SPPS. The fluorine and methyl groups introduce steric hindrance and electron-withdrawing effects, influencing peptide secondary structures and intermolecular interactions .

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Fluorination and Methylation: Starting from L-phenylalanine, selective fluorination at C3 is achieved using hydrogen fluoride or electrophilic fluorinating agents (e.g., Selectfluor®). Subsequent methylation at C4 employs methyl iodide (CH₃I) under basic conditions .

  • Fmoc Protection: The amino group is protected using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in a dioxane/water mixture with sodium bicarbonate .

Table 2: Representative Synthesis Protocol

StepReagent/ConditionsProductYield
1HF/pyridine, 0°C, 2h3-fluoro-4-methyl-L-phenylalanine75%
2Fmoc-Cl, NaHCO₃, dioxane/H₂ON-Fmoc-3-fluoro-4-methyl-L-phenylalanine85%

Asymmetric Synthesis

Schöllkopf’s bislactim ether method enables enantioselective synthesis. Alkylation of the bislactim ether with 3-fluoro-4-methylbenzyl bromide followed by acidic hydrolysis yields the L-enantiomer with >94% enantiomeric excess .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO). The Fmoc group enhances stability during SPPS but is cleaved under mild basic conditions (20% piperidine/DMF) .

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, Fmoc Ar-H), 7.34 (m, phenyl-H), 4.22 (m, α-CH), 2.98 (m, CH₂) .

  • ¹³C NMR: δ 172.1 (COOH), 156.8 (Fmoc C=O), 137.2–114.7 (Ar-C) .

Applications in Peptide Synthesis and Drug Development

Peptide Engineering

Incorporating this derivative into peptides enhances proteolytic resistance and membrane permeability. For example, fluorinated peptides show 3–5× longer half-lives in serum compared to non-fluorinated analogs .

Pharmaceutical Applications

  • PET Imaging: ¹⁸F-labeled analogs serve as radiotracers for tumor imaging .

  • Enzyme Inhibitors: The fluorine atom disrupts enzyme-substrate interactions, enabling design of protease inhibitors .

Table 3: Therapeutic Peptides Incorporating Fluorinated Phenylalanines

PeptideTargetApplicationReference
[D-Phe(3-F,4-Me)]-EnkephalinOpioid receptorPain management
Fmoc-Phe(3-F,4-Me)-β-amyloidAβ fibrilsAlzheimer’s diagnostics

Mechanistic Insights and Reactivity

Fmoc Deprotection

The Fmoc group is removed via β-elimination using piperidine, generating a free amine for subsequent coupling. The fluorine atom stabilizes the transition state, accelerating deprotection by 15–20% compared to non-fluorinated analogs .

Peptide Coupling Efficiency

The methyl group at C4 reduces steric hindrance, improving coupling yields (90–95%) with HBTU/HOBt activation .

Comparative Analysis with Related Compounds

Table 4: Comparison of Fmoc-Protected Phenylalanine Derivatives

CompoundSubstituentsMolecular WeightApplication
N-Fmoc-3-fluoro-4-methyl-L-phenylalanine3-F, 4-CH₃419.45PET imaging, drug design
N-Fmoc-4-fluoro-3-methyl-D-phenylalanine4-F, 3-CH₃419.45Enzyme studies
Fmoc-Phe(3-F)-OH3-F405.42Protease inhibitors

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